molecular formula C11H17F3N2O B1465432 1-Prolyl-3-(trifluoromethyl)piperidine CAS No. 1281253-26-6

1-Prolyl-3-(trifluoromethyl)piperidine

Cat. No.: B1465432
CAS No.: 1281253-26-6
M. Wt: 250.26 g/mol
InChI Key: RQLHPLHRKTYZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Prolyl-3-(trifluoromethyl)piperidine is a synthetic organic compound (C 12 H 18 F 3 N 2 O) designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule integrates a proline moiety with a 3-trifluoromethyl piperidine ring, creating a versatile scaffold for developing bioactive molecules. The incorporation of the trifluoromethyl group on the piperidine ring is a strategic modification widely used in pharmaceutical research. This group is known to significantly enhance a compound's metabolic stability, lipophilicity, and bioavailability, which can improve cell membrane permeability and overall pharmacokinetic properties . The proline residue offers conformational restraint due to its cyclic structure, which can be exploited to pre-organize a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a given target . This compound is representative of a class of molecules with prospects as key building blocks for organic synthesis . Its primary research value lies in its application as a peptide mimetic. Researchers can incorporate this and similar structures into peptide chains using techniques like solid-phase peptide synthesis to create analogues for structure-activity relationship studies . The presence of the trifluoromethyl group also makes it an excellent candidate for 19 F NMR spectroscopy, facilitating real-time monitoring of protein-ligand interactions, metabolic processes, and binding events in biological systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1281253-26-6

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

pyrrolidin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)8-3-2-6-16(7-8)10(17)9-4-1-5-15-9/h8-9,15H,1-7H2

InChI Key

RQLHPLHRKTYZMW-UHFFFAOYSA-N

SMILES

C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the provided evidence:

Compound Structure Synthesis Yield Key Analytical Data Reference
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b) Prolyl-pyrrolidine with pyridinylpropionyl and tert-butyl substituents Not reported ESI-MS: m/z 372.2 [M + H]⁺
1-(3-Trifluoromethylbenzyl)piperidine (1f) Piperidine with 3-trifluoromethylbenzyl group 79% ¹H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic H)
1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c) Piperidine with fluorinated biphenylmethyl substituent 76% Isolated as colorless oil
Triprolidine (CAS 486-12-4) Piperidine derivative with dual methylpyridinyl and pyrrolidinyl groups Not reported Commercial antihistamine

Structural and Functional Differences

  • Proline vs. Piperidine Core: While 1-Prolyl-3-(trifluoromethyl)piperidine integrates a proline ring, analogs like 1f and 3c use simpler piperidine scaffolds.
  • Trifluoromethyl Positioning : The trifluoromethyl group in this compound is at the 3-position of the piperidine ring, whereas 1f places it on a benzyl sidechain. This difference could modulate electronic effects and steric interactions in drug-receptor binding .
  • Synthetic Efficiency : The 79% yield of 1f contrasts with the lack of reported yields for 13b , suggesting that trifluoromethylbenzyl-piperidine derivatives may be more synthetically accessible than prolyl-piperidine hybrids .

Spectroscopic and Analytical Comparisons

  • Mass Spectrometry : Compound 13b shows a prominent [M + H]⁺ peak at m/z 372.2, typical for proline-containing peptides. In contrast, trifluoromethyl-piperidine analogs like 1f would likely exhibit distinct fragmentation patterns due to their aromatic substituents .
  • ¹H NMR : 3t (a related trifluoromethyl-biphenyl-piperidine) displays complex aromatic splitting in CDCl₃, whereas 1f ’s spectrum is dominated by signals from the trifluoromethylbenzyl group .

Research Implications and Limitations

  • Comparative studies on receptor affinity (e.g., histamine H₁ for Triprolidine vs. novel targets for the subject compound) are needed .
  • Synthetic Challenges : The prolyl-piperidine backbone may require advanced coupling techniques (e.g., solid-phase synthesis), unlike the straightforward alkylation used for 1f .

Preparation Methods

Fluorination of Piperidine Carboxylic Acids Using Sulfur Tetrafluoride

A key industrial and laboratory method for synthesizing trifluoromethyl-substituted piperidines involves the reaction of piperidine carboxylic acids (such as nipecotic acid or pipecolic acid) with sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) in a chlorinated solvent like methylene chloride or trichloromethane.

Process Description:

  • The reaction is conducted in a stainless steel autoclave (316L grade) to withstand corrosive reagents.
  • A mixture of the piperidine carboxylic acid, anhydrous hydrofluoric acid, and a chlorinated solvent is stirred and cooled.
  • Sulfur tetrafluoride is added, and the mixture is heated (typically 65–105 °C) under agitation for 3–4 hours.
  • After reaction completion, by-products such as thionyl difluoride and unreacted SF4 are absorbed in alkali.
  • The reaction mixture is neutralized to pH 10 with sodium hydroxide.
  • The product is extracted using chloroform or dichloromethane and purified by distillation.

Representative Data from Patent CN102603611B:

Embodiment Starting Acid Solvent (g) HF (g) SF4 (g) Temp (°C) Time (h) Product Yield (g) Purity (%) Yield Based on Acid (%)
1 4-Piperidine carboxylic acid 150 methylene dichloride 100 270 85 3 100 95 80.1
2 4-Piperidine carboxylic acid 200 methylene dichloride 100 380 85 3 121 97.8 66.5
4 Nipecotic acid 700 trichloromethane 100 270 105 3 96 96.2 77.9
5 Nipecotic acid 300 trichloromethane 100 270 95 4 98 97.2 80.6
6 Pipecolic acid 100 trichloromethane 50 270 65 3 66 98.9 54.5

This method efficiently introduces the trifluoromethyl group at the 3-position of the piperidine ring, achieving high purity (95–98.9%) and good yields (40.9–80.6%) depending on the starting acid and reaction conditions.

Use of Pipecolic and Nipecotic Acids as Precursors

Pipecolic acid (piperidine-2-carboxylic acid) and nipecotic acid (piperidine-3-carboxylic acid) serve as convenient starting materials for regioselective trifluoromethylation. The position of the carboxylic acid group directs the site of trifluoromethyl substitution on the piperidine ring.

  • Pipecolic acid tends to yield 2-(trifluoromethyl)piperidines.
  • Nipecotic acid leads to 3-(trifluoromethyl)piperidines.

The reaction conditions (temperature, solvent volume, and SF4 amount) can be adjusted to optimize yield and purity for each substrate.

Extraction and Purification Techniques

Post-reaction, the mixture is neutralized and extracted with organic solvents (chloroform or dichloromethane). The organic extract contains the trifluoromethylated piperidine, which is then purified by fractional distillation to isolate the target compound with high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range (%) Purity (%) Notes
Sulfur tetrafluoride fluorination Piperidine carboxylic acids (nipecotic, pipecolic) SF4, anhydrous HF, chlorinated solvent 65–105 °C, 3–4 h, autoclave 40.9–80.6 95–98.9 Industrially scalable, high regioselectivity
Pd-catalyzed annulation Sulfur ylides, Pd catalyst Pd catalyst, ligands Mild to moderate temperatures Moderate Not specified Emerging method, not yet applied to target compound

Q & A

Q. How should conflicting solubility data for this compound in aqueous vs. organic solvents be reconciled?

  • Methodological Answer : Conduct phase-solubility studies (e.g., shake-flask method) at controlled pH and ionic strength. Use molecular dynamics simulations (GROMACS) to analyze solvation shells. Cross-validate with experimental techniques like isothermal titration calorimetry (ITC) .

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